molecular formula C13H20Cl3N5 B1443530 3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride CAS No. 1361113-77-0

3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride

Cat. No. B1443530
M. Wt: 352.7 g/mol
InChI Key: KGQAPFIKHROEGE-UHFFFAOYSA-N
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Description

Imidazole, the core structure of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .

Scientific Research Applications

Receptor Binding and Medicinal Chemistry

3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride shows significant potential in the field of medicinal chemistry, particularly due to its interaction with specific receptors in the brain. For instance, related compounds have been noted for their affinity to imidazoline I(2) receptors and alpha(2)-adrenergic receptors, suggesting potential applications in understanding brain functions and developing treatments for related disorders (Sączewski et al., 2003).

Chemical Synthesis and Transformation

The compound has relevance in chemical synthesis, where its derivatives undergo various transformations. These transformations are essential for creating new chemical entities that can have various applications, including medicinal chemistry. For example, transformations involving N-methylation and condensation reactions were explored to produce novel compounds with potential biological activities (El’chaninov et al., 2018).

Antimicrobial Activities

Some derivatives related to this compound have shown promising antimicrobial activities. The synthesis of novel quaternary salts derivatives and their subsequent in vitro antimicrobial activity screening has led to the discovery of compounds with notable antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Demchenko et al., 2021).

Material Science and Energetics

In material science and energetics, derivatives of the compound have been explored for their thermally stable properties and potential applications in energetic materials. For instance, the synthesis and characterization of azolium salts with high density and stability parameters indicate potential applications in designing new materials for various industrial and technological uses (Gao et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

properties

IUPAC Name

3-(1-methylimidazol-2-yl)-1,4,5,5a,6,7,8,8a-octahydropyrrolo[3,4-g]indazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.3ClH/c1-18-5-4-15-13(18)12-9-3-2-8-6-14-7-10(8)11(9)16-17-12;;;/h4-5,8,10,14H,2-3,6-7H2,1H3,(H,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQAPFIKHROEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NNC3=C2CCC4C3CNC4.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride
Reactant of Route 2
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride
Reactant of Route 3
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride
Reactant of Route 4
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride
Reactant of Route 5
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride
Reactant of Route 6
3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride

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